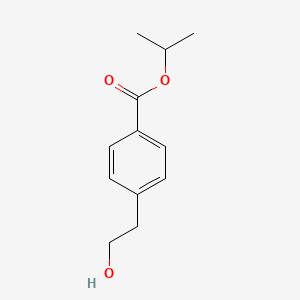

Isopropyl 4-(2-hydroxyethyl)benzoate

Description

The study of Isopropyl 4-(2-hydroxyethyl)benzoate is situated at the intersection of several key areas in organic chemistry. Its molecular architecture, featuring an aromatic core, an ester linkage, a hydroxyl group, and an alkyl substituent, provides a rich platform for investigating structure-property relationships and developing new synthetic methodologies.

Benzoate (B1203000) esters are a critically important class of aromatic compounds, widely recognized for their versatility in both organic synthesis and materials science. chemicalbook.com They serve as essential building blocks and intermediates in the production of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. annexechem.com The aromatic ring of the benzoate group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. annexechem.com

In the field of functional materials, benzoate esters are extensively used as plasticizers, which are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC) and polyvinyl acetate (B1210297). justlonghealth.com Their applications also extend to coatings, adhesives, and sealants, where they contribute to desirable properties such as improved performance and strength. justlonghealth.comhdinresearch.com Furthermore, many benzoate esters are valued for their pleasant aromas and are used in the fragrance and flavor industries. chemicalbook.comannexechem.com The methyl benzoate scaffold, for instance, has been identified as an effective acceptor in the development of novel functional materials for optoelectronic devices. researchgate.net

The incorporation of a hydroxyethyl (B10761427) group (–CH2CH2OH) into a molecule is a strategic tool in synthetic design for modifying its physicochemical properties. This functional group significantly increases a molecule's polarity and potential for hydrogen bonding, which can enhance its solubility in protic solvents. From a synthetic standpoint, the primary alcohol of the hydroxyethyl moiety offers a reactive site for a multitude of subsequent chemical transformations.

This hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to larger structures, such as polymers or surfaces. mdpi.com In medicinal chemistry and drug discovery, hydroxyethylation is a common strategy to improve pharmacokinetic profiles or to create a point of attachment for generating prodrugs. hyphadiscovery.comnih.gov The functionalization of biopolymers like hydroxyethyl cellulose demonstrates the utility of this group in creating advanced materials for applications ranging from food packaging to drug delivery.

The synthesis of benzoate esters is typically achieved through esterification, a fundamental reaction in organic chemistry. The most traditional method is the Fischer-Speier esterification, which involves reacting a carboxylic acid (like a benzoic acid derivative) with an alcohol in the presence of a strong acid catalyst. chemicalbook.comresearchgate.net This reaction is reversible, and strategies to improve the yield often involve removing the water byproduct as it forms. researchgate.netmdpi.com

In response to the growing demand for more sustainable and efficient chemical processes, modern esterification methodologies have been developed. uwlax.edu These include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. uwlax.eduijarsct.co.in Other advanced approaches utilize reusable solid acid catalysts, such as zeolites, or employ enzymatic catalysis with lipases to perform the reaction under milder conditions. mdpi.comijarsct.co.in These methods are central to scholarly inquiry, aiming to create vast libraries of benzoate derivatives for screening in various applications.

The isopropyl group [–CH(CH3)2] is a branched alkyl substituent that imparts specific steric and electronic properties to a molecule. Compared to linear alkyl groups like ethyl or propyl, the isopropyl group is significantly bulkier. This steric hindrance can influence the molecule's three-dimensional conformation and affect the rates of chemical reactions occurring at or near the substituent. fiveable.mersc.org For instance, the bulky nature of the isopropyl group can direct the approach of reagents in a chemical reaction, leading to specific stereochemical outcomes.

Electronically, the isopropyl group is considered a weak electron-donating group through an inductive effect. wwu.eduucr.edu This property can subtly influence the electron density of the aromatic ring and the reactivity of the ester's carbonyl group. The combination of its steric and electronic effects allows the isopropyl moiety to be used as a tool for fine-tuning a molecule's physical properties, such as its solubility and crystal packing, as well as its reactivity. acs.org

While the fundamental chemistry of benzoate esters, hydroxyethyl groups, and isopropyl moieties is well-established, a comprehensive investigation into the specific properties and applications of this compound is not widely represented in current scientific literature. The existing body of knowledge on related compounds, such as various parabens and simple benzoate esters, provides a foundation, but the unique combination of functional groups in this specific molecule presents clear knowledge gaps.

Future research trajectories for this compound could be directed toward several promising areas:

Polymer and Materials Science: The molecule could be explored as a novel monomer for the synthesis of polyesters, utilizing the reactive hydroxyl group for polymerization. Its potential as a functional additive or plasticizer in existing polymer systems also warrants investigation.

Synthetic Methodology: There is an opportunity to develop and optimize efficient and sustainable synthetic routes to produce this compound in high yield and purity, perhaps employing modern catalytic or flow chemistry techniques.

Medicinal Chemistry and Agrochemical Research: Given that many simple benzoate esters exhibit biological activity, this compound could be a candidate for screening in pharmaceutical or agrochemical discovery programs. researchgate.netresearchgate.net The hydroxyethyl group provides a convenient site for derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | propan-2-yl 4-(2-hydroxyethyl)benzoate nih.gov |

| Molecular Formula | C12H16O3 nih.gov |

| Molecular Weight | 208.25 g/mol nih.gov |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)CCO nih.gov |

| InChIKey | WIDHWQILWBCUKR-UHFFFAOYSA-N nih.gov |

| CAS Number | 924623-21-2 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

propan-2-yl 4-(2-hydroxyethyl)benzoate |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |

InChI Key |

WIDHWQILWBCUKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)CCO |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemo Transformations

Strategic Approaches to Ester Synthesis

The formation of the ester bond in Isopropyl 4-(2-hydroxyethyl)benzoate is the critical step in its synthesis. Various methods, from traditional esterification to modern catalytic systems, are employed to achieve high yields and purity.

Direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used method. In the context of this compound, this involves the reaction of 4-(2-hydroxyethyl)benzoic acid with isopropyl alcohol. To drive the equilibrium towards the product side, the removal of water formed during the reaction is crucial. google.com This can be achieved through techniques like pervaporation, which selectively removes water from the reaction mixture. google.com The reaction is typically carried out at elevated temperatures, for instance between 50°C and 70°C. google.com While stoichiometric amounts of reactants can be used, it is often advantageous to use an excess of the more volatile component, which in this case would be isopropyl alcohol. google.com Molar ratios of alcohol to acid can range from 1:1 to 4.5:1. google.com

Transesterification offers an alternative route where an existing ester is reacted with an alcohol to form a new ester. For instance, methyl or ethyl 4-(2-hydroxyethyl)benzoate could be reacted with isopropyl alcohol in the presence of a suitable catalyst to yield this compound. This method can be advantageous when the starting ester is more readily available or when direct esterification proves challenging.

Modern organic synthesis frequently employs coupling reagents to facilitate ester formation under mild conditions, which is particularly useful for sensitive substrates.

Coupling Reagents:

N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, HCl) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly used carbodiimides that activate the carboxylic acid group of 4-(2-hydroxyethyl)benzoic acid. nih.govjocpr.comgoogle.com

4-dimethylaminopyridine (DMAP) often serves as a nucleophilic catalyst in conjunction with carbodiimides to enhance the reaction rate. nih.govnih.gov The mechanism involves the formation of a highly reactive acyliminium ion intermediate. nih.gov

A typical procedure involves stirring the carboxylic acid, alcohol, EDC, and a catalytic amount of DMAP in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov The use of these reagents can be essential when dealing with electron-deficient amines or sterically hindered components, though in the case of this compound synthesis, they offer a reliable and efficient method. nih.gov

Catalytic Systems: A variety of catalysts can be employed to promote the esterification of benzoic acid derivatives. dergipark.org.tr

Homogeneous catalysts like sulfuric acid and hydrochloric acid are traditional choices but can lead to corrosion and separation difficulties. dergipark.org.tr

Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and supported heteropolyacids offer advantages in terms of ease of separation and reusability. dergipark.org.trnih.gov

Tin-based catalysts , for example, tin(II) oxalate, have also been shown to be effective for the esterification of benzoic acid with alcohols. google.com

The choice of catalyst depends on the specific reaction conditions and desired outcome. For instance, studies on the esterification of benzoic acid with various alcohols have shown high conversions using catalysts like deep eutectic solvents. dergipark.org.tr

Oxidative esterification presents a different approach where an aldehyde is converted directly into an ester in the presence of an alcohol and an oxidizing agent. organic-chemistry.org While not a direct synthesis for this compound from its standard precursors, this methodology could be adapted. For example, a precursor aldehyde could be oxidized in the presence of isopropyl alcohol. organic-chemistry.org Various oxidants and catalytic systems, including N-heterocyclic carbenes (NHCs) and transition metals like copper and vanadium, have been developed for this purpose. organic-chemistry.org Visible light-promoted oxidative cross-coupling of alcohols to esters is another emerging green methodology. nih.gov

Precursor Chemistry and Synthetic Intermediates

4-(2-hydroxyethyl)benzoic acid is a key intermediate. chemimpex.com It is a white powder with a melting point in the range of 122-129 °C. chemimpex.com Its synthesis can be approached in several ways. One potential route involves the functionalization of a simpler benzoic acid derivative. The hydroxyl group in its structure allows for further chemical modifications, making it a versatile building block in organic synthesis. chemimpex.com Derivatives of 4-hydroxybenzoic acid are known to have various biological activities and are used in pharmaceuticals and cosmetics. globalresearchonline.net The functionalization of benzoic acid derivatives can be achieved through various reactions, including the introduction of different substituent groups on the aromatic ring or modification of the carboxylic acid group. frontiersin.org

Isopropyl alcohol is the most direct and common source of the isopropyl group in the esterification reaction. google.com It is a readily available and relatively inexpensive reagent. The reaction of isopropyl alcohol with a carboxylic acid, such as benzoic acid, is a well-established method for producing isopropyl esters. atamanchemicals.com These esters are noted for being relatively tasteless and odorless, which can be an advantageous property. google.com

Beyond isopropyl alcohol itself, other isopropylating agents could potentially be used, although they are less common for simple esterifications. These might include isopropyl halides (e.g., isopropyl bromide) reacting with a carboxylate salt of 4-(2-hydroxyethyl)benzoic acid, though this is a less direct route. The primary method remains the direct esterification with isopropyl alcohol.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H16O3 | 208.25 | 924623-21-2 |

| 4-(2-hydroxyethyl)benzoic acid | C9H10O3 | 166.17 | 46112-46-3 |

| Isopropyl alcohol | C3H8O | 60.1 | 67-63-0 |

| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, HCl) | C9H21N3·HCl | 191.70 | 25952-53-8 |

| 4-dimethylaminopyridine (DMAP) | C7H10N2 | 122.17 | 1122-58-3 |

| N,N'-dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | 538-75-0 |

Data sourced from PubChem and other chemical supplier databases. nih.govnih.gov

Table 2: Comparison of Esterification Methods

| Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Direct Esterification | Acid catalyst (e.g., H2SO4), Isopropyl alcohol | Heat, water removal | Simple, cost-effective | Equilibrium-limited, may require harsh conditions |

| Transesterification | Catalyst (acid or base), Isopropyl alcohol | Heat | Can use readily available starting esters | Also an equilibrium process |

| Carbodiimide Coupling | EDC/DCC, DMAP | Room temperature, inert solvent | Mild conditions, high yields | Reagents can be expensive, byproduct removal |

| Oxidative Esterification | Oxidant (e.g., H2O2), catalyst | Varies (e.g., light, heat) | Alternative route from different precursors | Can be complex, may have side reactions |

Derivatization and Selective Functionalization of the Core Structure

The structure of this compound offers multiple sites for chemical modification: the primary hydroxyl group, the isopropyl ester linkage, and the aromatic ring. This allows for a wide range of derivatization strategies to tailor the molecule's properties for specific applications.

Chemical Modifications at the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the ethyl side chain is a prime target for functionalization.

Esterification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form a new ester bond. This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by coupling agents. For example, reacting this compound with acetic anhydride (B1165640) would yield Isopropyl 4-(2-acetoxyethyl)benzoate. The efficiency of esterification can be influenced by the structure of the alcohol and carboxylic acid involved.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen oxidizing agent and reaction conditions.

Mild Oxidation: Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the primary alcohol to an aldehyde, yielding Isopropyl 4-(2-oxoethyl)benzoate. To prevent further oxidation, the aldehyde product is typically removed from the reaction mixture as it forms, often by distillation.

Strong Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, prepared from CrO₃ and H₂SO₄), will oxidize the primary alcohol completely to a carboxylic acid. This reaction proceeds through an aldehyde intermediate, which is further oxidized under the harsh conditions. The resulting product would be Isopropyl 4-(carboxymethyl)benzoate.

Table 2: Oxidation Products of the Primary Hydroxyl Group

| Oxidizing Agent | Conditions | Product Functional Group | Resulting Compound Name |

| Pyridinium Chlorochromate (PCC) | Mild, anhydrous | Aldehyde | Isopropyl 4-(2-oxoethyl)benzoate |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Strong, heat under reflux | Carboxylic Acid | Isopropyl 4-(carboxymethyl)benzoate |

| Chromic Acid (H₂CrO₄) | Strong | Carboxylic Acid | Isopropyl 4-(carboxymethyl)benzoate |

Etherification: The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Transformations Involving the Ester Linkage and Aromatic Ring

The isopropyl ester and the benzene (B151609) ring are also amenable to chemical transformations.

Ester Hydrolysis (Saponification): The isopropyl ester linkage can be cleaved through hydrolysis. This reaction is typically carried out under basic conditions (saponification) by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). This process yields 4-(2-hydroxyethyl)benzoic acid (as its sodium salt) and isopropanol (B130326). Subsequent acidification protonates the carboxylate to give the free carboxylic acid. Studies on the hydrolysis of similar substituted benzoates show that the reaction rate is influenced by substituents on the ring and the solvent system used.

Transesterification: This reaction involves the exchange of the isopropyl group with another alcohol. Catalyzed by either an acid or a base, reacting this compound with a different alcohol (e.g., ethanol) in excess will shift the equilibrium to produce Ethyl 4-(2-hydroxyethyl)benzoate and isopropanol.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the ester group can make these reactions challenging.

Synthesis of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester (which can be hydrolyzed to a carboxylic acid), makes it a valuable monomer for the synthesis of polyesters.

The precursor molecule, 4-(2-hydroxyethyl)benzoic acid, can undergo self-polycondensation at high temperatures to form a polyester (B1180765) chain. In this reaction, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, eliminating water and forming an ester linkage. This process is repeated to build a long polymer chain.

Alternatively, this compound itself can be used in polycondensation reactions. For instance, after hydrolysis to 4-(2-hydroxyethyl)benzoic acid, it can be copolymerized with other diols or dicarboxylic acids to create copolyesters with tailored properties. Benzoic acid is sometimes used as an end-capping agent in the production of unsaturated polyester resins to control molecular weight and improve compatibility with other components like styrene. The synthesis of polyesters often involves a two-step process of transesterification followed by polycondensation in the melt, sometimes using catalysts like zinc acetate (B1210297). These resulting polyesters can have high molecular weights and find applications as high-performance or biodegradable materials.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity in the context of this compound primarily concerns electrophilic substitution reactions on the aromatic ring. The molecule has two substituents on the benzene ring: the isopropyl ester group at position 1 and the 2-hydroxyethyl group at position 4.

The ester group (-COOR) is an electron-withdrawing group and acts as a meta-director.

The alkyl group (-CH₂CH₂OH) is a weak electron-donating group and acts as an ortho, para-director.

Since the two groups are para to each other, their directing effects are synergistic. The alkyl group directs incoming electrophiles to positions 2, 3, 5, and 6. The ester group directs to positions 3 and 5. Therefore, electrophilic attack is strongly favored at the positions that are ortho to the alkyl group and meta to the ester group, which are positions 3 and 5. This provides high regioselectivity in reactions like nitration or halogenation.

Stereochemical control is not a significant factor in most reactions involving this compound itself, as the molecule is achiral and does not have any stereocenters. However, stereochemistry can become relevant when the molecule is derivatized using chiral reagents or when its derivatives undergo reactions that create a stereocenter. For example, if the primary alcohol were oxidized to a ketone and then reduced using a chiral reducing agent, a chiral secondary alcohol could be formed, and the stereoselectivity of this reduction would be a key consideration.

Investigations into Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for esters, particularly those with additional functional groups, provides fundamental insights into their reactivity. The hydrolysis of hydroxy-substituted esters is a well-studied area that offers a model for understanding the behavior of this compound.

The hydrolysis of an ester can be catalyzed by either acid or base. The kinetics of alkaline hydrolysis of substituted methyl benzoates have been shown to be significantly influenced by the nature and position of substituents on the benzene ring and by the solvent composition.

For a compound like this compound, the hydrolysis of the ester linkage is the primary reaction of kinetic interest. In base-catalyzed hydrolysis (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (isopropoxide, ⁻O-CH(CH₃)₂).

Proton Transfer: The isopropoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid, resulting in a carboxylate anion and isopropanol. This final, irreversible acid-base step drives the reaction to completion.

Advanced Separation and Purification Methodologies (e.g., Flash Column Chromatography on Silica (B1680970) Gel or Aluminum Oxide)

The purification of this compound, a moderately polar aromatic ester containing a primary hydroxyl group, is critical to remove impurities such as unreacted starting materials, byproducts, and residual solvents from its synthesis. Flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow through the stationary phase, is a highly effective method for this purpose. orgsyn.orgphenomenex.com The choice of stationary and mobile phases is paramount for achieving optimal separation.

Flash Column Chromatography on Silica Gel

Silica gel is a common and versatile stationary phase for flash chromatography due to its high surface area and ability to separate a wide range of organic compounds. phenomenex.com For a compound like this compound, which possesses both a relatively nonpolar isopropyl benzoate (B1203000) moiety and a polar hydroxyethyl (B10761427) group, a normal-phase separation on silica gel is appropriate. wfu.edu

The separation mechanism on silica gel is primarily based on adsorption, where more polar compounds interact more strongly with the polar silanol (B1196071) groups (Si-OH) on the silica surface and thus elute more slowly. wfu.edu The hydroxyl group in this compound can lead to strong interactions, potentially causing peak tailing. To mitigate this, careful selection of the eluent system is necessary.

A common eluent system for compounds of moderate polarity is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. rochester.edu For this compound, a gradient elution is often preferred over an isocratic one. The purification would typically start with a low polarity mobile phase to elute nonpolar impurities, followed by a gradual increase in the polarity to elute the desired compound and then any more polar impurities.

In some cases, the acidic nature of silica gel can interfere with the purification of acid-sensitive compounds or lead to irreversible adsorption. reddit.com Although this compound is not typically considered highly acid-sensitive, deactivation of the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent can sometimes improve separation and recovery. wfu.edu

Detailed Research Findings for Silica Gel Chromatography:

While a specific protocol for this compound is not extensively documented, purification of analogous aromatic esters with hydroxyl groups often employs silica gel flash chromatography. For instance, the purification of similar phenolic and alcohol-containing esters has been successfully achieved using ethyl acetate/hexane or dichloromethane/methanol gradients. rochester.eduresearchgate.net A typical starting point for method development would be to use a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.3 on a thin-layer chromatography (TLC) plate, which serves as a pilot for the column separation. rochester.edu

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography, providing good resolution. acs.org |

| Eluent System | Hexane/Ethyl Acetate Gradient | Offers a good balance of polarity to separate the target compound from both less polar and more polar impurities. rochester.edu |

| Gradient Profile | Start with 10-20% Ethyl Acetate in Hexane, gradually increasing to 40-60% | This allows for the initial elution of non-polar byproducts, followed by the target compound, and finally, more polar impurities. |

| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) | Prevents dissolution issues and ensures a more uniform application to the column, leading to better separation. |

Flash Column Chromatography on Aluminum Oxide

Aluminum oxide (alumina) is another effective stationary phase for flash chromatography and can be a valuable alternative to silica gel. column-chromatography.com Alumina (B75360) is available in three grades based on its surface pH: acidic, neutral, and basic. chromforum.org For the purification of this compound, which contains a slightly acidic hydroxyl group and a neutral ester group, neutral or basic alumina would be the most appropriate choices. Basic alumina is particularly effective for separating neutral and basic compounds. chromforum.org

The interaction of ester functional groups with aluminum oxide surfaces has been studied, revealing that hydrogen bonding can occur between the carbonyl oxygen of the ester and the hydroxyl groups on the alumina surface. researchgate.netnih.gov This interaction, along with the interaction of the compound's hydroxyl group, will dictate the retention on the column.

Detailed Research Findings for Aluminum Oxide Chromatography:

The use of alumina in the chromatography of plant extracts containing various components, including those with hydroxyl and ester functionalities, has demonstrated its utility. chromforum.org The mobile phase for alumina chromatography is often similar to that used for silica gel, with mixtures of alkanes and more polar solvents like ethyl acetate or acetone (B3395972) being common. chromforum.org

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Neutral or Basic Aluminum Oxide (Brockmann Activity I-II) | Neutral alumina is a good starting point for compounds with mixed functionality. Basic alumina can be beneficial if acidic impurities are present. column-chromatography.comchromforum.org |

| Eluent System | Heptane/Acetone or Hexane/Ethyl Acetate Gradient | Similar to silica gel, a gradient from a nonpolar to a more polar solvent system is effective for separating compounds with a range of polarities. chromforum.org |

| Gradient Profile | Start with a low percentage of the polar solvent (e.g., 10% acetone or ethyl acetate) and increase as needed based on TLC analysis. | Allows for the systematic elution of impurities and the target compound. |

| Sample Loading | Wet loading (dissolved in a minimal amount of the initial mobile phase) or dry loading | Wet loading is often suitable for alumina, but dry loading can provide better resolution for difficult separations. |

High Resolution Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

¹H NMR spectroscopy would provide detailed information about the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the protons of the ethyl chain, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific location in the molecular structure. Integration of the signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For Isopropyl 4-(2-hydroxyethyl)benzoate, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the hydroxyethyl (B10761427) group, and the carbons of the isopropyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, confirming the carbon skeleton of the molecule.

To unambiguously confirm the structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing which protons are adjacent to one another, for instance, within the hydroxyethyl and isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as linking the isopropyl group to the ester carbonyl and the hydroxyethyl group to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the molecule's preferred conformation in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include a broad absorption for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ester, and absorptions corresponding to C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. The precise wavenumbers of these bands provide a fingerprint for the molecule and confirm the presence of these functional groups.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the carbon-carbon backbone. Comparing the FTIR and Raman spectra can help in assigning vibrational modes more accurately based on their respective selection rules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition. The technique provides a measured mass with high accuracy, which can be compared against the theoretical value. For the molecular formula C₁₂H₁₆O₃, the calculated monoisotopic mass is 208.109944368 Da. nih.gov

Beyond accurate mass determination, mass spectrometry elucidates the structure through controlled fragmentation of the parent molecule. In electron ionization (EI) mode, the ionized molecule undergoes characteristic bond cleavages, producing a unique fingerprint of fragment ions. The fragmentation pattern for this compound can be predicted based on the established principles of ester fragmentation. Key fragmentation pathways would likely involve the cleavage of the ester linkage and rearrangements of the side chains.

Table 1: Accurate Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | nih.gov |

| Calculated Monoisotopic Mass | 208.109944368 Da | nih.gov |

| Nominal Mass | 208 g/mol | nih.gov |

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 208 | [C₁₂H₁₆O₃]⁺• | Molecular Ion (Parent Ion) |

| 165 | [C₉H₉O₃]⁺ | Loss of the isopropyl group ([M - C₃H₇]⁺) |

| 149 | [C₉H₉O₂]⁺ | Loss of the isopropoxy radical ([M - OC₃H₇]⁺), forming the 4-(2-hydroxyethyl)benzoyl cation |

| 133 | [C₈H₅O₂]⁺ | Loss of water from the m/z 149 fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the ethyl group and subsequent rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the 200–700 nm range. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. libretexts.org The structure of this compound contains a substituted benzene ring conjugated with the carbonyl group (C=O) of the ester, which acts as the primary chromophore. tanta.edu.egelte.hu

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the aromatic ring and the carbonyl group. libretexts.orguzh.ch The conjugation between the benzene ring and the ester group typically results in a shift of the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. elte.hu

n → π* Transitions: These are lower-intensity transitions that involve the promotion of non-bonding electrons (n), located on the oxygen atoms of the carbonyl and ether functionalities, to an unoccupied π* antibonding orbital. libretexts.orguzh.ch These transitions occur at longer wavelengths but are often less probable and may appear as a weak shoulder on the more intense π → π* band. uzh.ch

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Intensity | Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital | High (Strong) | Near UV (200-400 nm) elte.hu |

| n → π | Promotion of an electron from a non-bonding (n) orbital to a π antibonding orbital | Low (Weak) | Near UV / Visible (longer wavelength than π → π*) elte.huuzh.ch |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural proof.

While specific crystal structure data for this compound is not found in the provided search results, the analysis of closely related structures, such as Isopropyl 4-aminobenzoate, demonstrates the type of detailed information that can be obtained. nih.govresearchgate.net A successful crystallographic analysis of this compound would require growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions are determined. The key parameters obtained from such an analysis are summarized in the table below.

Table 4: Crystallographic Data Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description | Value |

| Crystal System | The symmetry system of the crystal lattice (e.g., Triclinic, Monoclinic, Orthorhombic). | To be determined by experiment |

| Space Group | The specific symmetry group of the crystal (e.g., P-1, P2₁/c). researchgate.net | To be determined by experiment |

| a, b, c (Å) | The dimensions of the unit cell along the a, b, and c axes. researchgate.net | To be determined by experiment |

| α, β, γ (°) | The angles between the unit cell axes. researchgate.net | To be determined by experiment |

| Volume (V) (ų) | The volume of the unit cell. researchgate.net | To be determined by experiment |

| Z | The number of molecules per unit cell. researchgate.net | To be determined by experiment |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | To be determined by experiment |

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a cornerstone of modern computational chemistry, enabling the calculation of a wide range of molecular properties with a good balance of accuracy and computational cost. For Isopropyl 4-(2-hydroxyethyl)benzoate, DFT calculations can elucidate its geometry, conformational preferences, electronic properties, and spectroscopic characteristics.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., around the ester linkage and the ethyl group), a simple optimization is often insufficient. Instead, a conformational analysis is required to map out the potential energy surface and identify various low-energy conformers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital that is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgsciety.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is likely to be centered on the benzene ring and the carbonyl group of the ester. The distribution of these orbitals provides a map of the molecule's reactive sites. For example, the regions of high HOMO density are susceptible to attack by electrophiles, while the areas with high LUMO density are prone to attack by nucleophiles. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Key Molecular Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | propan-2-yl 4-(2-hydroxyethyl)benzoate | C12H16O3 | 208.25 nih.gov |

| 4-Hydroxyethylbenzoate | 4-(2-hydroxyethyl)benzoate | C9H9O3- | 165.17 nih.gov |

| Methyl 4-(1-hydroxyethyl)benzoate | methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | 180.20 nih.gov |

| Methyl 4-(hydroxymethyl)benzoate | methyl 4-(hydroxymethyl)benzoate | Not available | 166.17 sigmaaldrich.com |

| Isopropyl Benzoate (B1203000) | propan-2-yl benzoate | C10H12O2 | 164.20 nih.gov |

| 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid | 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid | C10H13NO3 | 195.22 sigmaaldrich.com |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: The magnetic shielding tensors of each nucleus can be calculated using DFT, and from these, the NMR chemical shifts (¹H and ¹³C) can be predicted. These theoretical shifts, when properly referenced, can be instrumental in assigning the peaks in an experimental NMR spectrum, especially for complex molecules.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the force constants and, subsequently, the vibrational frequencies. These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. Comparing the calculated and experimental vibrational spectra can confirm the molecular structure and provide insights into the nature of the chemical bonds. materialsciencejournal.org

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to study excited electronic states and predict UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the energies of the vertical electronic transitions and their corresponding oscillator strengths, the absorption maxima (λ_max) can be determined. researchgate.net This information is valuable for understanding the electronic transitions within the molecule, such as the π → π* and n → π* transitions that are characteristic of aromatic and carbonyl compounds. sciety.org For this compound, TD-DFT can predict the wavelengths at which it will absorb UV light, which is particularly relevant for applications where photostability is a concern.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and bulk properties. mdpi.com

For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. For example, simulations in water could reveal the extent of hydrogen bonding between the hydroxyl group of the molecule and the surrounding water molecules. MD simulations are also invaluable for studying the interactions of the molecule with other chemical species or with biological macromolecules, such as proteins or membranes. bohrium.combiointerfaceresearch.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of molecules with a particular property of interest. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (which encode structural, electronic, or other features) and an experimentally measured property. researchgate.netchemrxiv.orgresearchgate.net

For this compound, QSPR models could be developed to predict a wide range of properties, such as its boiling point, vapor pressure, solubility, or partitioning behavior (e.g., logP). researchgate.net To build a robust QSPR model, a dataset of diverse molecules with known property values is required. Various statistical and machine learning methods, such as multiple linear regression, partial least squares, and artificial neural networks, can be used to establish the correlation. Once a reliable QSPR model is developed, it can be used to predict the properties of new or hypothetical molecules, including other derivatives of 4-(2-hydroxyethyl)benzoic acid, without the need for experimental measurements.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of this compound, for example, through the esterification of 4-(2-hydroxyethyl)benzoic acid with isopropanol (B130326), DFT could be used to model the reaction pathway. This would involve calculating the energies of the starting materials, the tetrahedral intermediate formed during the reaction, and the final products. The structure and energy of the transition state for the rate-determining step could also be determined. This information would provide a detailed, step-by-step understanding of how the reaction occurs and could be used to optimize the reaction conditions to improve the yield and selectivity.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The behavior of this compound in condensed phases is largely governed by a network of non-covalent intermolecular interactions. Computational and theoretical modeling provide critical insights into the nature and strength of these interactions, which in turn dictate the molecule's propensity for self-assembly into larger, ordered structures. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-understood properties of its constituent functional groups—a hydroxyl group, an ester, and an aromatic ring—allow for a detailed theoretical analysis of its interactive behavior.

The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and π-stacking. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the hydroxyl oxygen and the two oxygen atoms of the ester group) suggests that hydrogen bonding is a dominant interaction. nih.gov

Hydrogen Bonding: The terminal hydroxyl group (-CH₂CH₂OH) is the most significant contributor to hydrogen bonding, acting as a proton donor. The oxygen atom of this group, along with the carbonyl and ether oxygens of the isopropyl ester, can act as proton acceptors. nih.gov This allows for the formation of various hydrogen-bonded networks, including chains and cyclic motifs. Theoretical studies on related para-substituted benzoic acids have shown that electron-releasing substituents on the phenyl ring can enhance the stability of hydrogen-bonded dimers. scispace.comresearchgate.net The 2-hydroxyethyl group, being an alkyl derivative, is expected to have a mild electron-releasing effect, thereby supporting strong hydrogen bond formation.

The interplay between these distinct interactions is fundamental to the self-assembly of this compound. It is plausible that the directional and specific nature of hydrogen bonding acts as the primary organizing force, creating initial dimeric or oligomeric structures. These primary assemblies are then further stabilized and packed into larger aggregates through the cumulative effects of π-stacking and van der Waals forces. The flexibility of the hydroxyethyl (B10761427) side chain and the bulkiness of the isopropyl group will also influence the geometry of these assemblies.

The following tables summarize the key intermolecular interactions and the participating molecular components of this compound.

Table 1: Principal Intermolecular Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Relative Strength |

| Hydrogen Bond | Hydroxyl Group (-OH) | Hydroxyl Oxygen, Carbonyl Oxygen (C=O), Ester Oxygen (-O-) | Strong |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |

| Dipole-Dipole | Ester Group (C=O) | Ester Group (C=O) | Moderate |

| Van der Waals | Isopropyl Group, Ethyl Bridge, Benzene Ring | All parts of adjacent molecules | Weak (but collectively significant) |

Table 2: Predicted Energetics of Intermolecular Interactions

This table provides theoretically estimated energy ranges for the types of interactions present in this compound, based on general computational chemistry data for similar functional groups. scispace.com

| Interaction | Typical Energy Range (kcal/mol) | Notes |

| O-H···O Hydrogen Bond | 4.0 - 15.0 | A strong, directional interaction that is likely to be a primary driver of self-assembly. |

| π-π Stacking | 2.0 - 5.0 | Dependent on the relative orientation of the aromatic rings (e.g., parallel-displaced vs. T-shaped). |

| Dipole-Dipole | 1.0 - 5.0 | Arises from the permanent dipole of the ester functional group. |

| Van der Waals (Dispersion) | 0.5 - 2.0 | Omnipresent, non-directional attractive forces that contribute to overall cohesion. |

The propensity for self-assembly is therefore high, driven by the cooperative effect of these interactions. The formation of specific, well-defined supramolecular structures would depend on factors like solvent polarity and temperature, which can modulate the relative strengths of the different non-covalent forces.

Polymer Chemistry and Advanced Materials Science Applications

Evaluation as a Monomer in Polymer Synthesis

The bifunctional nature of Isopropyl 4-(2-hydroxyethyl)benzoate, containing both a hydroxyl group and a polymerizable moiety (when modified), makes it a prime candidate for use as a monomer in the synthesis of a wide range of polymers.

Copolymerization with Various Monomers (e.g., Methyl Methacrylate)

Research has demonstrated the successful copolymerization of monomers structurally similar to this compound with common vinyl monomers like Methyl Methacrylate (B99206) (MMA). For instance, a methacrylate derivative of a similar isopropylbenzoate structure has been successfully copolymerized with MMA via telomerization. rsc.orgresearchgate.net This process allows for the creation of statistical copolymers with controlled molecular weights and monomer compositions.

The copolymerization of a methacrylate-functionalized this compound with MMA would likely proceed via free-radical polymerization, initiated by conventional initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net The reactivity ratios of the two monomers would determine the distribution of the monomer units along the polymer chain, influencing the final properties of the copolymer. researchgate.net The resulting copolymers, poly(this compound-co-methyl methacrylate), would possess a combination of properties derived from both monomers. The this compound units would introduce aromaticity, hydrophilicity (due to the hydroxyl group), and potential sites for further modification.

Table 1: Exemplary Data from Copolymerization Studies of a Related Monomer with MMA

| Property | Value |

| Monomer 1 | (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA) |

| Monomer 2 | Methyl Methacrylate (MMA) |

| Polymerization Method | Telomerization |

| Resulting Copolymer | P(MMA-st-IBEMA) |

| Molecular Weight Control | Achieved through telomerization |

| Monomer Ratio Variation | Successfully synthesized with different monomer ratios |

This table is based on data from studies on a structurally similar monomer and is intended to be illustrative of the potential for this compound derivatives. rsc.org

Synthesis of Polyesters and Polymeric Esters with Tailored Properties

The hydroxyl group of this compound enables its participation in step-growth polymerization to form polyesters. By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), a range of polyesters can be synthesized. The properties of these polyesters can be tailored by the choice of the comonomer. For example, using a flexible aliphatic diacid would result in a more flexible polyester (B1180765), while an aromatic diacid would lead to a more rigid and high-melting material.

The general reaction for the synthesis of a polyester from this compound and a diacid (represented as HOOC-R-COOH) is as follows:

n HO-(CH₂)₂-C₆H₄-COO-CH(CH₃)₂ + n HOOC-R-COOH → [-O-(CH₂)₂-C₆H₄-COO-CH(CH₃)₂-O-CO-R-CO-]n + 2n H₂O

The presence of the bulky isopropyl group and the aromatic ring in the polymer backbone would influence the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as the mechanical properties of the resulting polyester. The pendant hydroxyl groups in the resulting polymer could also be further functionalized to introduce additional properties.

Development of Novel Functional Polymer Architectures

The unique chemical handles on this compound facilitate its use in creating advanced polymer architectures with specific functionalities.

Incorporation into Hydroperoxide-Containing Oligomers for Advanced Materials

A significant application of monomers similar to this compound is in the synthesis of hydroperoxide-containing oligomers. rsc.orgresearchgate.net These oligomers can serve as innovative oxidizing agents in various applications, such as self-curing dental materials. rsc.org The synthesis involves a multi-step process where a methacrylate-functionalized version of the monomer is first polymerized, and then the isopropyl groups on the benzoate (B1203000) ring are oxidized to form hydroperoxide groups. rsc.orgresearchgate.net

This approach allows for the creation of polymeric hydroperoxides, which can offer advantages over small-molecule oxidizing agents, such as reduced volatility and odor. The concentration of the hydroperoxide groups can be controlled by the monomer ratio in the initial copolymerization, allowing for the fine-tuning of the material's properties, such as curing time and mechanical strength. rsc.org

Exploration in Biodegradable Polymer Systems and Renewable Materials

The ester linkage in this compound suggests its potential for use in the development of biodegradable polymers. Ester bonds are susceptible to hydrolysis, which is a key mechanism for the degradation of many biodegradable polyesters. mdpi.com By incorporating this monomer into a polymer backbone, it is conceivable to design materials that can break down into smaller, environmentally benign molecules.

Structure-Property Relationships in Polymeric Systems

The incorporation of this compound into a polymer chain is expected to have a significant impact on the material's properties, governed by fundamental structure-property relationships. escholarship.orgmemberclicks.net

Thermal Properties: The rigid aromatic ring of the benzoate group will likely increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability. The flexible 2-hydroxyethyl chain, on the other hand, could act as an internal plasticizer, potentially lowering the Tg depending on its concentration and interaction with other polymer chains.

Solubility and Hydrophilicity: The presence of the hydroxyl group will increase the hydrophilicity of the polymer, affecting its solubility in polar solvents and its water absorption characteristics. This is a crucial factor for applications in biomedical fields or where interaction with aqueous environments is desired.

Adhesion: The hydroxyl groups can also promote adhesion to various substrates through hydrogen bonding, which could be advantageous in coatings and adhesive applications.

By systematically varying the amount of this compound in a copolymer, a wide range of properties can be accessed, allowing for the rational design of materials for specific applications.

Application in Composite Materials and Polymer Blends

The utility of "this compound" in the realm of composite materials and polymer blends is an area of specialized application, primarily leveraging its unique chemical structure. The molecule possesses both a hydroxyl group and an ester linkage, which allows it to be incorporated into polymer matrices in several ways, potentially influencing the final properties of the material.

The presence of a primary hydroxyl (-OH) group allows "this compound" to act as a reactive component in various polymerization reactions. For instance, it can be utilized as a chain extender or a monomer in the synthesis of polyesters and polyurethanes. researchgate.netgantrade.com In these roles, the aromatic ring and the isopropyl ester group become pendant groups along the polymer backbone, which can modify the physical and mechanical properties of the resulting polymer.

Furthermore, "this compound" can function as a reactive diluent in certain resin systems. rsc.org Reactive diluents are used to reduce the viscosity of a resin formulation, making it easier to process, for example, in applications involving fiber impregnation for composite manufacturing. By reacting into the polymer matrix during curing, a reactive diluent, unlike a non-reactive solvent, becomes a permanent part of the final material, minimizing issues related to volatile organic compound (VOC) emissions and plasticization effects that can be caused by unreacted diluents.

While direct, detailed research findings and comprehensive data tables on the specific performance of "this compound" in a wide array of commercial composite materials and polymer blends are not extensively documented in publicly available literature, its structural features suggest a versatile role. The combination of a reactive hydroxyl group with an aromatic ester structure provides a pathway to tailor the properties of polymers. For example, the incorporation of aromatic rings into a polymer backbone is a well-known strategy to enhance thermal stability and mechanical stiffness.

The potential applications are therefore theoretically broad, ranging from modifying commodity plastics to being a component in high-performance thermosetting composites. However, the specific effects on properties such as tensile strength, modulus, impact resistance, and chemical resistance would be highly dependent on the polymer system, the concentration of the additive, and the processing conditions.

Environmental Chemistry, Transformation, and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. These processes, driven by environmental factors such as water, light, and other chemical species, play a significant role in the environmental persistence of organic molecules.

Hydrolysis, the reaction with water, is a primary degradation pathway for esters in aquatic environments. The stability of an ester bond is highly dependent on the pH of the surrounding water. chemguide.co.uklibretexts.org Generally, ester hydrolysis can be catalyzed by both acids and bases. libretexts.org

The general mechanism for acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. chemguide.co.uklibretexts.org In contrast, alkaline-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, yielding a carboxylate salt and an alcohol. libretexts.org Studies on various benzoate (B1203000) esters have shown that the rate of hydrolysis is influenced by the structure of the alcohol and acid moieties. nih.gov For instance, the alkaline hydrolysis of synthetic organic esters is a second-order reaction, first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org

Table 1: General Influence of pH on Ester Hydrolysis

| pH Condition | Predominant Mechanism | Reaction Characteristics |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Reversible, rate increases with decreasing pH chemguide.co.ukresearchgate.net |

| Neutral (pH 4-8) | Relatively stable | Slow hydrolysis rate researchgate.net |

| Alkaline (pH > 8) | Base-catalyzed hydrolysis (Saponification) | Irreversible, proceeds to completion, rate increases with increasing pH libretexts.orgresearchgate.net |

Given its structure, Isopropyl 4-(2-hydroxyethyl)benzoate is expected to undergo hydrolysis to form 4-(2-hydroxyethyl)benzoic acid and isopropanol (B130326). The rate of this reaction in natural waters would be influenced by the ambient pH and temperature.

Photolysis, the degradation of a molecule by light, is another significant abiotic degradation pathway for organic compounds in the environment, particularly in surface waters and the atmosphere. The presence of a chromophore, a light-absorbing functional group, in a molecule's structure is a prerequisite for direct photolysis. The benzene (B151609) ring in this compound acts as a chromophore, enabling it to absorb solar radiation.

Studies on related parabens have demonstrated that they can undergo phototransformation. researchgate.netnih.gov The degradation of parabens in water under simulated sunlight can lead to the formation of various transformation products. nih.govnih.gov The primary photodegradation pathway for parabens often involves the cleavage of the ester bond to produce p-hydroxybenzoic acid (PHBA). nih.gov Further degradation can occur through hydroxylation of the aromatic ring or decarboxylation. nih.gov The main reactive species responsible for the photodegradation of parabens is often the hydroxyl radical. researchgate.netnih.gov

While specific quantum yields and photolysis rate constants for this compound are not documented in the available literature, it is reasonable to infer that it will undergo similar photolytic processes to other parabens. The expected primary photoproduct would be 4-(2-hydroxyethyl)benzoic acid, with the potential for further photo-oxidation to simpler aromatic or aliphatic compounds.

The chemical stability of this compound under various environmental stressors, beyond hydrolysis and photolysis, is an important consideration for its environmental fate. Factors such as the presence of oxidizing agents (e.g., ozone, free radicals) and interaction with other environmental matrices can influence its persistence.

Esters are generally considered to be relatively stable molecules, often requiring a catalyst for their degradation. researchgate.net However, in complex environmental systems, various chemical species can promote degradation. For instance, advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading parabens. nih.govbohrium.com

Biotic Degradation and Biotransformation Processes

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The structural similarity of this compound to naturally occurring and other xenobiotic compounds suggests that it is likely susceptible to microbial breakdown.

The initial step in the biodegradation of many esters is the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. nih.govresearchgate.net This reaction breaks the ester down into its constituent carboxylic acid and alcohol. For this compound, this would result in the formation of 4-(2-hydroxyethyl)benzoic acid and isopropanol.

While direct evidence for the enzymatic transformation of this compound is not available, studies on related compounds provide strong inferential evidence. For example, various parabens are readily hydrolyzed by microbial esterases. nih.govnih.govasm.org The degradation of phthalate (B1215562) esters, which also contain ester linkages, is initiated by esterases produced by a variety of bacteria. nih.govsysu.edu.cnnih.gov

Furthermore, enzymes involved in the degradation of aromatic compounds could play a role in the subsequent breakdown of the 4-(2-hydroxyethyl)benzoic acid intermediate. For instance, the TsaM enzyme, a member of the SAM-dependent enzyme family, is known to be involved in the metabolism of aromatic compounds. nih.gov While its specific activity on isopropylbenzoates is not detailed, such enzymes are known for their role in the modification and degradation of a wide range of aromatic substrates. nih.govnih.gov

The biodegradation of parabens and related esters has been demonstrated in various environmental compartments, including water and soil. researchgate.netnih.govdntb.gov.ua These studies indicate that a wide range of microorganisms possess the metabolic capability to degrade these compounds.

In wastewater treatment plants, biodegradation is a key process for the removal of parabens, with removal efficiencies often exceeding 90%. researchgate.netnih.gov The degradation typically follows first-order kinetics, and the half-lives of parabens in activated sludge systems can range from a few hours to a day. researchgate.netnih.gov The primary degradation product is p-hydroxybenzoic acid, which is generally more readily biodegradable than the parent parabens. researchgate.net

In soil environments, microbial communities have also been shown to effectively degrade parabens. dntb.gov.ua The rate of degradation can be influenced by factors such as soil type, microbial population density, temperature, and the presence of other organic matter.

Given these findings for structurally similar compounds, it is highly probable that this compound would be biodegradable in both aquatic and terrestrial environments. The initial hydrolysis to 4-(2-hydroxyethyl)benzoic acid and isopropanol would be followed by the further degradation of these intermediates by microbial communities.

Table 2: Summary of Paraben Biodegradation in Environmental Systems (Analogous Compounds)

| Environmental Compartment | Key Findings | Primary Degradation Products | References |

| Aerobic Activated Sludge | High removal efficiencies (>90%); First-order kinetics. | p-Hydroxybenzoic acid | researchgate.netnih.gov |

| Agricultural Soil | Effective degradation by indigenous microbial populations. | p-Hydroxybenzoic acid | dntb.gov.ua |

| River Water | Transformation varies with microbial presence and environmental conditions. | p-Hydroxybenzoic acid, phenol | researchgate.net |

Identification and Characterization of Biodegradation Metabolites and Transformation Products

The primary route of biological degradation for an ester like this compound is expected to be hydrolysis . This process, often mediated by esterase enzymes present in various microorganisms, would cleave the ester bond. This initial hydrolytic step would likely result in the formation of two primary metabolites:

4-(2-hydroxyethyl)benzoic acid

Isopropanol

Following this initial hydrolysis, further degradation of these primary metabolites is anticipated. 4-(2-hydroxyethyl)benzoic acid, an aromatic carboxylic acid, would likely undergo further aerobic biodegradation. This could proceed through hydroxylation of the benzene ring, followed by ring cleavage, ultimately leading to the formation of smaller, aliphatic compounds that can be integrated into microbial metabolic cycles. The 2-hydroxyethyl side chain may also be oxidized to a carboxymethyl group, forming 4-carboxymethylbenzoic acid .

Isopropanol, a simple alcohol, is readily biodegradable by a wide range of microorganisms in the environment and is expected to be mineralized to carbon dioxide and water.

In addition to microbial action, abiotic degradation processes such as photolysis and oxidation by hydroxyl radicals in the atmosphere and aquatic environments could contribute to the transformation of this compound. Photodegradation of aromatic compounds can lead to the formation of various hydroxylated and ring-opened products. isotope.com The presence of the ester and alcohol functional groups may influence the specific products formed under different environmental conditions.

A summary of the predicted primary transformation products is provided in the table below.

| Parent Compound | Predicted Transformation Process | Predicted Primary Metabolite/Product |

| This compound | Biodegradation (Hydrolysis) | 4-(2-hydroxyethyl)benzoic acid |

| This compound | Biodegradation (Hydrolysis) | Isopropanol |

| 4-(2-hydroxyethyl)benzoic acid | Biodegradation (Oxidation) | 4-carboxymethylbenzoic acid |

This table is based on predicted pathways due to the absence of specific experimental data for this compound.

Further research, including laboratory biodegradation studies with relevant microbial consortia and analytical characterization of resulting products, is necessary to definitively identify and quantify the metabolites and transformation products of this compound.

Environmental Fate Modeling and Predictive Ecotoxicology

In the absence of extensive empirical data, environmental fate models and predictive ecotoxicology tools are invaluable for estimating the distribution and potential impact of chemicals like this compound. These in silico methods utilize the chemical's physical and chemical properties to forecast its behavior in the environment.

Application of Multimedia Mass Balance Models

Multimedia mass balance models, such as fugacity models, are used to predict the partitioning of a chemical among various environmental compartments, including air, water, soil, and sediment. wikipedia.orgosti.gov These models operate on the principle of fugacity, which represents a chemical's "escaping tendency" from a particular phase. envchemgroup.com By calculating the fugacity capacity of each environmental compartment for a given chemical, these models can estimate its steady-state distribution.

For a compound like this compound, a Level III fugacity model would be appropriate for a screening-level assessment. osti.gov This model considers processes such as advection (movement with a fluid), degradation in each compartment, and intermedia transport. ulisboa.pt To apply such a model, key input parameters for the compound are required, including molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow).

While a specific multimedia mass balance model application for this compound is not available in the literature, the general approach would involve:

Defining the model environment: This includes the volumes and properties of air, water, soil, and sediment compartments.

Inputting chemical properties: Using experimental or estimated values for this compound.

Simulating emissions: Defining the rate and compartment of release into the environment.

Calculating distribution: The model would then calculate the predicted concentrations and persistence in each compartment.

Given its predicted properties, it is likely that this compound would primarily partition to soil and water, with some potential for atmospheric transport depending on its vapor pressure and Henry's Law constant.

High-Throughput Prediction Methods for Environmental Parameters (e.g., Hydrophobicity, Soil Sorption)

High-throughput screening (HTS) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure. nih.gov These methods are crucial for prioritizing chemicals for further testing and for filling data gaps.

Hydrophobicity (Log Kow): The octanol-water partition coefficient (Log Kow) is a key parameter that indicates a chemical's tendency to partition between an organic phase (like lipids in organisms) and water. A higher Log Kow suggests a greater potential for bioaccumulation. For this compound, the XLogP3 value, a computationally predicted Log Kow, is 2.8 . nih.gov This moderate value suggests a potential for bioaccumulation, though it is below the typical threshold for high concern.

Soil Sorption (Koc): The soil organic carbon-water (B12546825) partitioning coefficient (Koc) describes a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is likely to be retained in soil and sediment, reducing its mobility in water. QSAR models can predict Koc based on parameters like Log Kow. While a specific high-throughput predicted Koc for this compound is not documented in readily available databases, it can be estimated using its Log Kow. Generally, chemicals with a Log Kow of 2.8 would be expected to have moderate sorption to soil organic carbon.

The table below summarizes the available predicted environmental parameters.

| Parameter | Prediction Method | Predicted Value | Implication |

| Log Kow | XLogP3 (from PubChem) | 2.8 nih.gov | Moderate hydrophobicity and potential for bioaccumulation. |

| Soil Sorption (Koc) | QSAR (estimated from Log Kow) | Moderately Sorbed | Likely to have limited mobility in soil and sediment. |

These values are based on computational predictions and should be confirmed with experimental data.

Sorption and Desorption Behavior in Environmental Matrices

The sorption and desorption characteristics of this compound in environmental matrices like soil and sediment are critical for determining its mobility, bioavailability, and ultimately its environmental fate. Sorption refers to the binding of the chemical to solid particles, while desorption is its release back into the aqueous phase.

Specific experimental studies on the sorption and desorption of this compound are not currently available. However, its behavior can be inferred from its chemical properties and from studies on similar compounds.

The primary mechanism for the sorption of non-ionic organic compounds like this compound in soils and sediments is partitioning into soil organic matter. researchgate.net The strength of this interaction is often correlated with the compound's hydrophobicity (Log Kow) and the organic carbon content of the soil or sediment.

Given its moderate predicted Log Kow of 2.8, this compound is expected to exhibit moderate sorption to soils and sediments, particularly those with higher organic matter content. nih.gov In environments with low organic carbon, other sorption mechanisms, such as interactions with clay mineral surfaces, may play a more significant role, although these are generally weaker for non-ionic compounds.

Desorption behavior is also a key factor. Hysteresis, where desorption is slower or less complete than sorption, can lead to the sequestration of the chemical in the solid phase, making it less available for degradation or uptake by organisms. For compounds that partition into organic matter, desorption can be a slow process.

The following table outlines the expected sorption and desorption behavior based on the compound's predicted properties.

| Environmental Matrix | Key Influencing Factor | Expected Sorption Behavior | Expected Desorption Behavior |

| Soil with high organic matter | Organic Carbon Content | Moderate to high sorption | Potentially slow and incomplete (hysteresis) |

| Soil with low organic matter | Clay Content, pH | Low to moderate sorption | Likely more reversible than in high organic matter soils |

| Sediment | Organic Carbon Content | Moderate to high sorption | Potentially slow and incomplete (hysteresis) |

This table represents expected behavior based on general principles of environmental chemistry, pending specific experimental data for this compound.

Q & A